molecular formula C32H44N4O7S B13426566 (S,R,S)-AHPC-CO-PEG3-propargyl

(S,R,S)-AHPC-CO-PEG3-propargyl

Cat. No.: B13426566
M. Wt: 628.8 g/mol
InChI Key: VAUAWSOCVFFOPH-UWPQIUOOSA-N
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Description

(S,R,S)-AHPC-CO-PEG3-propargyl is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-CO-PEG3-propargyl typically involves multiple steps, starting from commercially available precursors. The process often includes the following steps:

    Formation of the AHPC Core: The AHPC core is synthesized through a series of reactions, including condensation and cyclization reactions.

    Attachment of PEG3: Polyethylene glycol (PEG3) is attached to the AHPC core through esterification or amidation reactions.

    Introduction of the Propargyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-CO-PEG3-propargyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiol compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiol compounds in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(S,R,S)-AHPC-CO-PEG3-propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeted drug delivery systems.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-CO-PEG3-propargyl involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain proteins or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or experimental outcome.

Comparison with Similar Compounds

Similar Compounds

    (S,R,S)-AHPC-CO-PEG7-propargyl: Similar in structure but with a longer PEG chain.

    (R,S,R)-AHPC-CO-PEG3-propargyl: Differing in stereochemistry, which affects its reactivity and interactions.

Uniqueness

(S,R,S)-AHPC-CO-PEG3-propargyl is unique due to its specific stereochemistry and the presence of the propargyl group, which provides versatility in chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C32H44N4O7S

Molecular Weight

628.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38)/t25-,26+,29-/m1/s1

InChI Key

VAUAWSOCVFFOPH-UWPQIUOOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O

Origin of Product

United States

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